molecular formula C20H24BClO3 B13462631 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13462631
M. Wt: 358.7 g/mol
InChI Key: ZKKDMRPFAUMPKC-UHFFFAOYSA-N
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Description

2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a chlorophenyl group, a methoxy group, and a methyl group attached to a phenyl ring, which is further connected to a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Formation of the Boronic Ester: The reaction between 2-chlorophenylmethanol and 5-methyl-2-hydroxyphenylboronic acid in the presence of a base such as potassium carbonate.

    Cyclization: The intermediate product undergoes cyclization with 2,2,6,6-tetramethyl-4-piperidone to form the dioxaborolane ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors to ensure consistency and purity. The reaction conditions would be optimized for yield and efficiency, including temperature control, solvent selection, and purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the chlorophenyl group, converting it to a phenyl group.

    Substitution: The chlorine atom in the chlorophenyl group can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Formation of 2-[2-[(2-formylphenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Reduction: Formation of 2-[2-[(2-phenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

    Substitution: Formation of 2-[2-[(2-aminophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Scientific Research Applications

Chemistry

In chemistry, this compound is used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, which are essential in the synthesis of complex organic molecules.

Biology

In biological research, boronic esters are explored for their potential as enzyme inhibitors, particularly proteasome inhibitors, which are valuable in studying protein degradation pathways.

Medicine

In medicine, boronic esters are investigated for their potential use in drug development, particularly in cancer therapy, due to their ability to inhibit proteasomes and other enzymes.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic components, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form reversible covalent bonds with nucleophiles. This property is particularly useful in enzyme inhibition, where the compound can bind to the active site of enzymes, blocking their activity. The molecular targets include proteasomes and other serine hydrolases, which are involved in various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: A simpler boronic acid used in similar cross-coupling reactions.

    2-Chlorophenylboronic Acid: Similar structure but lacks the dioxaborolane ring.

    4,4,5,5-Tetramethyl-2-(2-methylphenyl)-1,3,2-dioxaborolane: Similar dioxaborolane structure but with different substituents.

Uniqueness

2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a chlorophenyl group, a methoxy group, and a dioxaborolane ring. This combination provides distinct reactivity and stability, making it valuable in various synthetic applications.

Properties

Molecular Formula

C20H24BClO3

Molecular Weight

358.7 g/mol

IUPAC Name

2-[2-[(2-chlorophenyl)methoxy]-5-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C20H24BClO3/c1-14-10-11-18(23-13-15-8-6-7-9-17(15)22)16(12-14)21-24-19(2,3)20(4,5)25-21/h6-12H,13H2,1-5H3

InChI Key

ZKKDMRPFAUMPKC-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)OCC3=CC=CC=C3Cl

Origin of Product

United States

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